molecular formula C21H32N4O4 B6079459 1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide

1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide

Cat. No.: B6079459
M. Wt: 404.5 g/mol
InChI Key: UUXYHKRELZMKMN-UHFFFAOYSA-N
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Description

1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached through an etherification reaction, where the hydroxyl group of the pyridine derivative reacts with an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of Janus kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can affect various cellular processes, including growth, differentiation, and immune responses.

Comparison with Similar Compounds

1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide can be compared with other similar compounds, such as heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines . These compounds also modulate the activity of Janus kinases and are used in the treatment of related diseases. the unique structure of this compound, with its combination of morpholine, piperidine, and pyridine moieties, sets it apart and may offer distinct advantages in terms of efficacy and specificity.

Properties

IUPAC Name

1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-pyridin-3-yloxypropyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O4/c26-20-6-5-18(17-25(20)10-3-9-24-11-14-28-15-12-24)21(27)23-8-2-13-29-19-4-1-7-22-16-19/h1,4,7,16,18H,2-3,5-6,8-15,17H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXYHKRELZMKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCCCOC2=CN=CC=C2)CCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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